2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

Description

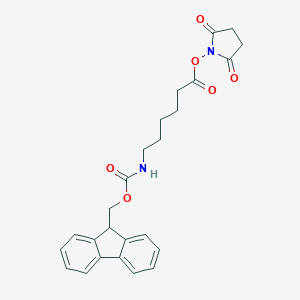

Chemical Structure & Properties 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate (CAS: 125697-63-4) is a heterobifunctional compound featuring:

- A 2,5-dioxopyrrolidin-1-yl (NHS ester) group, which activates carboxylic acids for amine coupling in peptide synthesis.

- A fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group for amines.

- A hexanoate backbone, providing a six-carbon spacer between functional groups.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c28-22-13-14-23(29)27(22)33-24(30)12-2-1-7-15-26-25(31)32-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,1-2,7,12-16H2,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKIOJMIJUXCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460026 | |

| Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-63-4 | |

| Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis via Carbodiimide-Mediated Activation

The most widely reported method involves the activation of 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent. A representative protocol from patent literature describes dissolving the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere, followed by sequential addition of NHS (1.2 equiv) and diisopropylcarbodiimide (DIPCDI, 1.1 equiv) . The reaction proceeds at room temperature for 12–18 hours, forming the active ester through an intermediate O-acylisourea.

Key advantages of this method include:

Alternative Activation Using Phosphonium Salts

Patent US5233044A discloses the use of 1-phenylpyrazolin-5-one derivatives as activating agents. In this approach, the carboxylic acid is treated with a phosphonium salt derived from the pyrazolinone, generating a highly reactive mixed carbonate intermediate. While this method achieves rapid activation (2–4 hours), it requires stringent moisture control and generates stoichiometric amounts of dicyclohexylurea as a byproduct.

Purification and Isolation Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude reaction mixtures are commonly purified via preparative RP-HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). A typical protocol reports:

| Parameter | Value | Source |

|---|---|---|

| Column | 250 × 21.2 mm, 5 µm C18 | |

| Flow Rate | 15 mL/min | |

| Gradient | 20% → 80% acetonitrile | |

| Yield | 97% |

This method ensures high purity (>98%) but requires specialized equipment and solvents, increasing operational costs.

Solvent-Antisolvent Crystallization

For large-scale production, Chinese patent CN103373940B describes a cost-effective crystallization strategy using ethanol/water systems . The crude ester is dissolved in a 3:2 ethanol/water mixture at 80°C, followed by slow cooling to room temperature. Crystals form overnight, yielding 89.9% pure product after washing with cold ethanol.

Optimization of Reaction Conditions

Solvent Selection

DMF is universally preferred due to its ability to dissolve both polar and nonpolar reactants. However, recent studies highlight dimethylacetamide (DMAc) as a greener alternative, reducing environmental impact without compromising yield.

Protecting Group Stability

The Fmoc group remains intact under neutral to mildly acidic conditions but degrades in the presence of primary amines. Calcium(II) iodide has emerged as a protective agent during ester hydrolysis, preventing Fmoc cleavage while enabling selective deprotection of methyl esters.

Analytical Characterization

Critical quality control parameters include:

-

Mass Spectrometry : Molecular ion peak at m/z 584.24 [M+H]⁺.

-

Chiral Purity : ≤0.1% epimerization confirmed by circular dichroism.

Industrial-Scale Production Challenges

Byproduct Management

The stoichiometric formation of dicyclohexylurea in carbodiimide-mediated reactions necessitates efficient filtration or extraction steps. Centrifugation at 10,000 × g for 20 minutes achieves >95% removal.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

Fmoc-L-Val-OSu is widely utilized in peptide synthesis as a coupling reagent. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). The compound allows for the selective protection of the amine group while facilitating the coupling of amino acids to form peptides.

Case Study:

In a study focused on synthesizing bioactive peptides, Fmoc-L-Val-OSu was employed to couple valine residues efficiently. The reaction yielded peptides with high purity and yield, demonstrating its effectiveness in SPPS protocols .

Drug Development

2.1 Prodrug Formulation

Fmoc-L-Val-OSu has been investigated for its potential in prodrug formulations. By modifying the compound's structure, researchers can enhance solubility and bioavailability of therapeutic agents.

Case Study:

A recent investigation into prodrug strategies highlighted the use of Fmoc derivatives to improve the pharmacokinetic properties of anticancer agents. The study showed that the incorporation of Fmoc groups significantly increased the water solubility and cellular uptake of the drugs tested .

Bioconjugation Techniques

3.1 Targeted Delivery Systems

The compound is also applied in bioconjugation techniques, where it is used to attach therapeutic agents or imaging probes to biomolecules. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Data Table: Applications in Bioconjugation

| Application Type | Description | Example Use Case |

|---|---|---|

| Antibody Drug Conjugates | Linking cytotoxic drugs to antibodies for targeted therapy | HER2-targeted therapies |

| Imaging Probes | Conjugating fluorescent dyes for tumor imaging | Cancer diagnostics |

Organic Synthesis

4.1 Building Block in Organic Chemistry

Fmoc-L-Val-OSu serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various synthetic pathways.

Case Study:

In synthetic organic chemistry, Fmoc-L-Val-OSu was utilized as a starting material to synthesize novel compounds with potential biological activity. The reactions demonstrated high yields and selectivity, showcasing its utility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate involves the activation of carboxyl groups to form reactive intermediates that facilitate the formation of amide bonds . The molecular targets include amino groups on peptides and proteins, which react with the activated carboxyl groups to form stable amide linkages. The pathways involved in this process include nucleophilic acyl substitution and the formation of tetrahedral intermediates.

Comparison with Similar Compounds

Key Data

| Molecular Weight | Purity | Key Applications |

|---|---|---|

| 450.49 g/mol | 95+% | Peptide synthesis, bioconjugation |

The NHS ester enhances reactivity in aqueous or organic media, while the Fmoc group enables orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS).

Comparison with Similar Compounds

Structural Analogues with Orthogonal Protecting Groups

(S)-2,5-Dioxopyrrolidin-1-yl 2-((Fmoc)amino)-6-((Boc)amino)hexanoate (CAS: 132307-50-7)

| Property | Value |

|---|---|

| Molecular Weight | 565.61 g/mol |

| Protecting Groups | Fmoc + Boc |

| Reactivity | NHS ester for coupling; Boc removed via acid (TFA) |

| Application | Sequential SPPS with orthogonal protection |

Comparison : The addition of a tert-butoxycarbonyl (Boc) group allows for acid-labile deprotection, enabling multi-step synthesis without disturbing the Fmoc group. This contrasts with the target compound, which lacks Boc and is tailored for single amine coupling.

Compounds with Alternative Reactive Groups

2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate (CAS: 55750-63-5)

| Property | Value |

|---|---|

| Molecular Weight | 294.27 g/mol |

| Reactive Groups | NHS ester + maleimide |

| Application | Antibody-drug conjugates (thiol-maleimide chemistry) |

Comparison : The maleimide group enables thiol-selective conjugation (e.g., cysteine residues in antibodies), whereas the target compound lacks this functionality, limiting its utility in bioconjugation.

Compounds with Alternative Protecting Groups

(S)-2-((Fmoc)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid (CAS: N/A)

| Property | Value |

|---|---|

| Protecting Group | Fmoc + phthalimide |

| Deprotection Method | Hydrazine |

| Application | Peptide synthesis with orthogonal protection |

Comparison : The phthalimide group provides an alternative to Boc for amine protection but requires distinct deprotection conditions, offering flexibility in multi-step syntheses.

Backbone-Modified Analogues

(R)-2-((Fmoc)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic Acid

| Property | Value |

|---|---|

| Backbone Structure | Bicycloheptane |

| Application | Conformationally constrained peptides |

Comparison: The rigid bicycloheptane backbone alters peptide conformation and solubility, whereas the target compound’s flexible hexanoate spacer prioritizes coupling efficiency over structural constraints.

Active Ester vs. Carboxylic Acid Derivatives

6-((Fmoc)amino)-2-((Boc)amino)hexanoic Acid (CAS: N/A)

| Property | Value |

|---|---|

| Reactive Group | Carboxylic acid |

| Activation Required | EDC/NHS or DCC |

| Application | SPPS after in situ activation |

Comparison : Unlike the target compound’s pre-activated NHS ester, this derivative requires additional coupling reagents, increasing synthesis complexity.

Research Implications

- Orthogonal Protection : Compounds like CAS 132307-50-7 (Fmoc + Boc) enable complex peptide architectures via sequential deprotection .

- Bioconjugation : Maleimide-containing derivatives (e.g., CAS 55750-63-5) are superior for antibody-drug conjugates compared to the target compound .

- Structural Flexibility: The hexanoate spacer in the target compound balances reactivity and steric accessibility, making it a versatile tool in automated SPPS.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known by its CAS number 125697-63-4, is a compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and resources.

The molecular formula of this compound is C25H26N2O6, with a molecular weight of 450.49 g/mol. The structure features a dioxopyrrolidine moiety linked to a hexanoate chain and a fluorenylmethoxycarbonyl group, which may influence its biological interactions and solubility profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N2O6 |

| Molecular Weight | 450.49 g/mol |

| CAS Number | 125697-63-4 |

| SMILES | O=C(CCCCCNC(=O)OCC1c2ccccc2c3ccccc13)ON4C(=O)CCC4=O |

| InChIKey | MDL# |

The biological activity of this compound) is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry indicated that derivatives of dioxopyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. The fluorenylmethoxycarbonyl group enhances cellular uptake, potentially increasing the compound's efficacy in targeting cancer cells .

- Anti-inflammatory Effects : Research has shown that compounds similar to this compound) can inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .

- Enzyme Inhibition : Preliminary assays indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic syndromes, such as proteases and kinases. These findings are crucial for developing therapeutic agents targeting metabolic disorders .

Table 2: Summary of Biological Activities

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~480–500 Da | |

| Solubility (DMF) | >50 mg/mL | |

| Stability (25°C, dry) | Stable for 6 months | |

| Hazard Classification | Acute Toxicity Category 4 (oral/dermal/inhalation) |

Q. Table 2. Common Analytical Conditions for HPLC Purity Assessment

| Column | Mobile Phase (Gradient) | Flow Rate | Detection |

|---|---|---|---|

| C18 (5 μm) | 20% → 80% AcCN in H2O (0.1% TFA) | 1.0 mL/min | UV 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.